6-(Pentafluoroethyl)pyridine-2-carbonitrile
Description
6-(Pentafluoroethyl)pyridine-2-carbonitrile is a fluorinated pyridine derivative featuring a carbonitrile (-CN) group at position 2 and a pentafluoroethyl (-CF₂CF₃) group at position 6 of the pyridine ring. For instance, similar compounds like 6-chloro-4-methyl-2-phenyl-5-pyridinecarbonitrile () are synthesized using phosphorus oxychloride (POCl₃), a reagent commonly employed to introduce chloro groups. Fluorinated substituents, such as the pentafluoroethyl group, may require specialized fluorinating agents or perfluoroalkylation reagents.
Pyridine carbonitriles are frequently utilized as intermediates in drug discovery, agrochemicals, and materials science due to their versatile reactivity .
Properties
IUPAC Name |
6-(1,1,2,2,2-pentafluoroethyl)pyridine-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F5N2/c9-7(10,8(11,12)13)6-3-1-2-5(4-14)15-6/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHTRASHYGAYPTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C(C(F)(F)F)(F)F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F5N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Pentafluoroethyl)pyridine-2-carbonitrile typically involves the reaction of pentafluoroethyl-substituted pyridine derivatives with cyanide sources under specific conditions . One common method includes the use of pentafluoroethyl iodide and 2-cyanopyridine in the presence of a base such as potassium carbonate, followed by heating to facilitate the substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
6-(Pentafluoroethyl)pyridine-2-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding pyridine N-oxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Primary amines.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
6-(Pentafluoroethyl)pyridine-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-(Pentafluoroethyl)pyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The pentafluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. The carbonitrile group can form hydrogen bonds and other interactions with active sites, influencing the compound’s biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Analysis
The following pyridine carbonitriles are structurally related, differing in substituent type, position, and electronic effects:
*Molecular weights estimated based on structural formulas.
Key Differences in Properties and Reactivity
- Electron Effects : The pentafluoroethyl group (-CF₂CF₃) is more electron-withdrawing than formyl (-CHO) or hydroxymethyl (-CH₂OH), leading to reduced electron density on the pyridine ring. This enhances electrophilic substitution resistance but increases susceptibility to nucleophilic attack .
- Lipophilicity: The -CF₂CF₃ group significantly increases logP (octanol-water partition coefficient) compared to hydrophilic groups like -CH₂OH, making the compound more suitable for blood-brain barrier penetration in drug design .
- Synthetic Accessibility : Fluorinated analogs often require hazardous reagents (e.g., HF or fluorinated alkyl halides), whereas hydroxymethyl or formyl derivatives can be synthesized using milder conditions (e.g., oxidation or hydrolysis) .
Table: Comparative Reactivity in Nucleophilic Substitution
Table: Thermal Stability (TGA Data*)
| Compound | Decomposition Temperature (°C) | |
|---|---|---|
| This compound | ~300 | |
| 6-Formylpyridine-2-carbonitrile | ~200 |
*Hypothesized based on substituent stability.
Biological Activity
6-(Pentafluoroethyl)pyridine-2-carbonitrile is a fluorinated heterocyclic compound with the molecular formula C8H3F5N2. Its unique structure, featuring both a pentafluoroethyl group and a carbonitrile moiety, enhances its lipophilicity and reactivity, making it a subject of interest in various biological and medicinal chemistry applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C8H3F5N2
- Molar Mass : 222.11 g/mol
- Structure : The presence of the pentafluoroethyl group significantly influences the compound's interactions with biological targets due to its hydrophobic characteristics.
The biological activity of this compound is largely attributed to its ability to interact with various biomolecules. The pentafluoroethyl group enhances the compound's lipophilicity, allowing it to penetrate cellular membranes more effectively. The carbonitrile group can form hydrogen bonds with active sites on proteins, facilitating interactions that may alter enzymatic activity or receptor binding.
Key Mechanisms:
- Lipophilic Interactions : The pentafluoroethyl group enhances affinity for hydrophobic pockets in proteins.
- Hydrogen Bonding : The carbonitrile moiety can engage in hydrogen bonding with amino acid residues in target proteins.
Biological Activity
Research has indicated that this compound exhibits potential biological activities, particularly in the fields of medicinal chemistry and drug discovery. Its interactions with specific biological targets have been explored in various studies.
Case Studies and Research Findings
- Antitumor Activity : Preliminary studies suggest that compounds similar to this compound exhibit cytotoxic effects against cancer cell lines. For instance, compounds containing fluorinated pyridine derivatives have shown promise as anticancer agents by inhibiting cell proliferation through modulation of key signaling pathways.
- Enzyme Inhibition : Investigations into the inhibition of specific enzymes have demonstrated that this compound can act as an inhibitor for certain metabolic enzymes, potentially influencing metabolic pathways critical for cancer cell survival.
- Neuroprotective Effects : Some studies have suggested that fluorinated heterocycles may possess neuroprotective properties, which could be beneficial in developing treatments for neurodegenerative diseases.
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| 6-(Trifluoromethyl)pyridine-2-carbonitrile | Trifluoromethyl variant | Moderate enzyme inhibition |
| 2-Cyanopyridine | No fluorinated substituent | Limited activity |
| 6-(Pentafluoroethyl)pyridine | Pentafluoroethyl variant | High lipophilicity and potential anticancer activity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
